molecular formula C12H11FN2O2 B7527261 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea

1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea

Cat. No. B7527261
M. Wt: 234.23 g/mol
InChI Key: BUDAUAOZYSKEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes involved in cell signaling pathways that promote cancer growth and survival. In

Mechanism of Action

1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea works by binding to the ATP-binding site of BTK and other kinases, preventing their activity and downstream signaling. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. Inhibition of BTK by 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea disrupts this pathway, leading to apoptosis of cancer cells. Additionally, 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit ITK and TEC kinase, which are involved in T-cell signaling pathways, suggesting that it may have activity against T-cell lymphomas as well.
Biochemical and Physiological Effects
In preclinical studies, 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to induce apoptosis and inhibit proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce tumor growth and prolong survival in mouse models of lymphoma and leukemia. 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been well-tolerated in animal studies, with no significant toxicities observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea is its specificity for BTK and other kinases involved in cancer cell signaling pathways. This specificity may reduce off-target effects and improve the safety profile of the drug. However, one limitation of 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known. Additionally, as with any small molecule inhibitor, there is a risk of drug resistance developing over time.

Future Directions

There are several potential future directions for 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea research. One direction is to test the efficacy of 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Another direction is to investigate the potential of 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to understand the mechanisms of drug resistance to 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea and to develop strategies to overcome it. Finally, the development of more potent and selective BTK inhibitors may lead to improved cancer therapies with fewer side effects.

Synthesis Methods

The synthesis of 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea involves several steps, starting with the reaction of 3-fluoroaniline with furan-3-carboxaldehyde to produce the intermediate 3-(furan-3-ylmethyl)aniline. This intermediate is then treated with phosgene and ammonia to form the final product, 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in multiple signaling pathways that promote cancer cell survival, proliferation, and migration. By inhibiting these kinases, 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea can induce cancer cell death and reduce tumor growth.

properties

IUPAC Name

1-(3-fluorophenyl)-3-(furan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-10-2-1-3-11(6-10)15-12(16)14-7-9-4-5-17-8-9/h1-6,8H,7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDAUAOZYSKEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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